molecular formula C11H12FNO3 B8015478 3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol

3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol

Cat. No.: B8015478
M. Wt: 225.22 g/mol
InChI Key: ZAVSBSXNVFPSBJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol is an organic compound that features a phenol group substituted with a fluoro group and a morpholine-derived carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorophenol and morpholine.

    Formation of the Carbonyl Group: The carbonyl group is introduced through a reaction with a suitable carbonylating agent, such as phosgene or triphosgene, under controlled conditions.

    Coupling Reaction: The morpholine is then coupled with the carbonylated intermediate to form the final product. This step often requires the use of a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic compounds, depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound can be used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The fluoro group can enhance the compound’s binding affinity and selectivity, while the morpholine-derived carbonyl group can interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-[(piperidin-4-yl)carbonyl]phenol: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-Fluoro-4-[(pyrrolidin-4-yl)carbonyl]phenol: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    3-Fluoro-4-[(azetidin-4-yl)carbonyl]phenol: Similar structure but with an azetidine ring instead of a morpholine ring.

Uniqueness

3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol is unique due to the presence of the morpholine ring, which can impart specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable building block for various applications.

Properties

IUPAC Name

(2-fluoro-4-hydroxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-10-7-8(14)1-2-9(10)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVSBSXNVFPSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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